molecular formula C17H18N2O3S B2382274 (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone CAS No. 1797316-22-3

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Cat. No. B2382274
CAS RN: 1797316-22-3
M. Wt: 330.4
InChI Key: MCUFZGYSMSMFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The pyrrolidine ring is attached to a phenylsulfonyl group and the pyridine ring is attached to a methanone group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction , NMR spectroscopy , and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For instance, pyridin-2-yl-methanones can undergo various reactions due to the presence of the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as UV-Vis spectrometry and cyclic voltammetry .

Scientific Research Applications

Drug Discovery

The compound contains a pyrrolidine ring , which is a versatile scaffold for novel biologically active compounds . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .

Antimicrobial Potential

Compounds with similar structures have shown good antimicrobial potential . The presence of the pyrrolidine ring and the pyridin-2-yl group could contribute to this activity.

Anti-HIV Activity

Indolyl and oxochromenyl xanthenone derivatives, which share some structural similarities with the compound , have been studied for their potential as anti-HIV-1 agents .

Anti-fibrosis Activity

Some compounds with a pyridin-2-yl group have displayed better anti-fibrosis activity than Pirfenidone (PFD) on HSC-T6 cells . This suggests that our compound could also have potential in this area.

Development of New Biological Profiles

The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates . This means that “(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone” could be used to develop new drugs with unique biological profiles.

Physicochemical Parameter Modification

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This compound, with its complex structure, could be a valuable tool in this regard.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemicals with appropriate safety measures .

Future Directions

The future research directions for this compound could involve further studies on its synthesis, properties, and potential applications. For instance, it could be interesting to explore its potential uses in medicinal chemistry .

properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-17(16-10-4-5-11-18-16)19-12-6-7-14(19)13-23(21,22)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUFZGYSMSMFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=N2)CS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.